2,3,5,6-Tetrachloropyridine-4-thiol
Overview
Description
Synthesis Analysis :2,3,5,6-Tetrachloropyridine-4-thiol can be synthesized through various chemical reactions involving halogenated pyridines and thiolating agents. Notably, cyclocondensation reactions can be employed to synthesize related compounds, demonstrating the versatility of pyridine derivatives in chemical synthesis (Krauze & Duburs, 2000).
Molecular Structure Analysis :The molecular structure of 2,3,5,6-tetrachloropyridine-4-thiol and its derivatives can vary significantly, with tautomeric forms influenced by substituent effects and reaction conditions. Ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopy are often used to investigate these structures (Iddon, Suschitzky, & Thompson, 1974).
Chemical Reactions and Properties :Tetrachloropyridine thiols can undergo various chemical reactions, including oxidation and substitution reactions. They are reactive towards nucleophiles and can be employed in the synthesis of complex heterocyclic compounds. Their reactivity can be influenced by the presence of halogen atoms and the thiol group (Iddon, Suschitzky, Thompson, & Ager, 1974).
Scientific Research Applications
-
Regeneration of Spent Catalyst
- Summary of Application : “2,3,5,6-Tetrachloropyridine-4-thiol” is involved in the process of regenerating spent catalysts from the synthesis of "3,4,5,6-tetrachloropyridine-2-carbonitrile" .
- Methods of Application : The process involves a two-step process involving the thermal desorption of spent activated carbon and the activation of activated carbon treated by thermal desorption with steam .
- Synthesis of Pyridine-Thioethers
- Specific Scientific Field : Organic Chemistry .
- Summary of Application : This compound is used in the synthesis of pyridine-thioethers via mono- and tricationic pyridinium salts .
- Methods of Application : The synthesis starts from 2,3,5,6-tetrachloro-pyridine-4-thiol which can be S-methylated by dimethyl sulfate, S-alkylated in moderate yields, or reacted with perfluorinated carboxylic acids under xenon difluoride catalysis .
- Synthesis of Pyridine-Thioethers
- Specific Scientific Field : Organic Chemistry .
- Summary of Application : This compound is used in the synthesis of pyridine-thioethers via mono- and tricationic pyridinium salts .
- Methods of Application : The synthesis starts from 2,3,5,6-tetrachloro-pyridine-4-thiol which can be S-methylated by dimethyl sulfate, S-alkylated in moderate yields, or reacted with perfluorinated carboxylic acids under xenon difluoride catalysis .
Future Directions
Pentachloropyridine, from which 2,3,5,6-Tetrachloropyridine-4-thiol can be synthesized, finds broad applications in many fields of chemistry . It serves as a building block in the synthesis of chemically relevant organic compounds . Despite its use in organic synthesis, no comprehensive review describing both synthesis and the reactivity of this substrate has been reported in the literature so far , indicating a potential area for future research.
properties
IUPAC Name |
2,3,5,6-tetrachloro-1H-pyridine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4NS/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQDNJRAHUUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=S)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145885 | |
Record name | 2,3,5,6-Tetrachloropyridine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloropyridine-4-thiol | |
CAS RN |
10351-06-1 | |
Record name | 2,3,5,6-Tetrachloro-4-pyridinethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10351-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrachloropyridine-4-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6-Tetrachloropyridine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrachloropyridine-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-TETRACHLOROPYRIDINE-4-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJDWPEXDAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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